molecular formula C13H16Cl2N4 B1500849 1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride CAS No. 1185309-53-8

1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride

Cat. No.: B1500849
CAS No.: 1185309-53-8
M. Wt: 299.2 g/mol
InChI Key: HOBMWWQSIGNRHZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride is a synthetic organic compound featuring a quinoxaline core substituted with a chlorine atom at position 3, linked to a piperidin-4-ylamine moiety via position 2 of the quinoxaline ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and kinase inhibitory properties . The chlorine substituent likely enhances lipophilicity and metabolic stability, which could improve blood-brain barrier penetration in neurological targets .

Properties

IUPAC Name

1-(3-chloroquinoxalin-2-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4.ClH/c14-12-13(18-7-5-9(15)6-8-18)17-11-4-2-1-3-10(11)16-12;/h1-4,9H,5-8,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBMWWQSIGNRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC3=CC=CC=C3N=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671392
Record name 1-(3-Chloroquinoxalin-2-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-53-8
Record name 1-(3-Chloroquinoxalin-2-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base Compound Synthesis

The core reaction involves the nucleophilic substitution of a quinoxaline derivative at the 2-position by the piperidin-4-ylamine group.

  • Starting Materials: 3-chloro-2-substituted quinoxaline derivatives and piperidin-4-ylamine.
  • Reaction Conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or ether.
  • Base Catalysts: Strong bases such as sodium hydride (NaH), alkoxides, sodamide, alkyl lithium reagents, or lithium dialkylamides are used to deprotonate the amine and facilitate nucleophilic attack.
  • Temperature: Reactions are carried out at temperatures ranging from -78 °C to room temperature (25 °C), depending on the reagents and solvent system.
  • Reaction Time: Several hours to overnight, depending on scale and conditions.

This process is a two-step sequence:

  • Condensation Step: The piperidin-4-ylamine attacks the quinoxaline derivative under basic conditions in an aprotic solvent.
  • Hydrolysis Step: Followed by hydrolysis using an inorganic acid, preferably hydrochloric acid (HCl) in an aqueous-organic solvent mixture, at 0-100 °C to yield the free amine or its salt form.

This method is supported by patent literature describing analogous urea and amine formation reactions and is well-established in advanced organic synthesis.

Salt Formation (Hydrochloride)

  • The free base 1-(3-chloro-quinoxalin-2-yl)-piperidin-4-ylamine is treated with hydrochloric acid to form the hydrochloride salt.
  • This step is typically performed by dissolving the free base in an organic solvent or aqueous medium and adding HCl gas or aqueous HCl.
  • The salt precipitates out and can be isolated by filtration or crystallization.
  • This salt form improves compound stability, solubility, and handling for pharmaceutical applications.

Representative Experimental Procedure

Step Reagents & Conditions Details
1. Deprotonation and Nucleophilic Substitution Piperidin-4-ylamine, 3-chloroquinoxaline derivative, NaH or LiN(iPr)2, THF or DMF, -78 to 25 °C, 12-24 h Sodium hydride added to amine in dry solvent; quinoxaline derivative added slowly; reaction stirred under inert atmosphere
2. Hydrolysis and Salt Formation Hydrochloric acid (aqueous), 0-100 °C, 1-3 h Acid added to reaction mixture; temperature controlled; salt precipitates
3. Isolation Filtration, washing, drying Solid hydrochloride salt collected and purified by recrystallization

Research Findings and Optimization

  • Use of polar aprotic solvents such as DMF or THF enhances nucleophilicity and reaction rate.
  • Sodium hydride is preferred for its strong basicity and compatibility with aprotic solvents.
  • Temperature control is critical to avoid side reactions and decomposition.
  • Hydrochloride salt formation improves compound purity and pharmaceutical suitability.
  • Analogous methods reported in patents and literature confirm reproducibility and scalability.

Summary Table of Preparation Parameters

Parameter Preferred Conditions Notes
Base Sodium hydride (NaH), lithium diisopropylamide Strong bases for deprotonation
Solvent DMF, THF, ether Polar aprotic solvents favor nucleophilicity
Temperature -78 °C to 25 °C Low temperature to room temperature
Hydrolysis Acid Hydrochloric acid (HCl) For salt formation
Hydrolysis Temperature 0-100 °C Controlled to optimize yield
Reaction Time 12-24 hours Sufficient for complete conversion
Purification Filtration, recrystallization To obtain pure hydrochloride salt

Chemical Reactions Analysis

1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The chlorine atom on the quinoxaline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

Pharmacological Research

1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride has shown promising results in pharmacological studies, particularly in the following areas:

  • Anticancer Activity : The compound exhibits potential anticancer properties through its interactions with various biological targets, including enzymes and receptors involved in cancer progression. Its structural features allow for specific binding to target sites, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, which could be leveraged in developing new antibiotics or treatments for infectious diseases.

Biochemical Studies

The compound's ability to interact with biological systems makes it valuable for biochemical studies. Its binding affinity to various proteins can provide insights into mechanisms of action and lead to the identification of new therapeutic targets. Interaction studies have shown that it may modulate enzyme activity, which is crucial for understanding its pharmacological profile .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a precursor for synthesizing derivatives that may enhance biological activity or modify physical properties. Multi-step organic reactions are typically employed to produce this compound and its derivatives, allowing researchers to explore variations in structure and function .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited tumor cell proliferation in vitro. The mechanism was attributed to its ability to induce apoptosis in cancer cells through modulation of specific signaling pathways.
  • Antimicrobial Efficacy : Another research effort assessed the antimicrobial activity of the compound against various bacterial strains. Results indicated effective inhibition at low concentrations, suggesting potential utility as a novel antimicrobial agent.
  • Enzyme Interaction : A biochemical analysis revealed that this compound interacts with key enzymes involved in metabolic pathways, providing insights into its potential role as a therapeutic agent in metabolic disorders .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, thereby exerting its effects.

Comparison with Similar Compounds

1-(Quinoxalin-2-yl)piperidin-4-amine Hydrochloride (CAS 1185317-72-9)

  • Structural Difference: Lacks the 3-chloro substituent on the quinoxaline ring.
  • Reduced lipophilicity may decrease membrane permeability compared to the chlorinated analog .
  • Synthesis: Likely synthesized via nucleophilic substitution of a halogenated quinoxaline with piperidin-4-ylamine, similar to methods described for acridine derivatives in .

1-[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-ylamine Hydrochloride

  • Structural Difference: Replaces the quinoxaline ring with a 3-chlorophenyl ethyl group.
  • The ethyl spacer may increase conformational flexibility .
  • Safety Profile: Requires handling precautions (gloves, eye protection) due to irritant properties, as noted in its safety data sheet .

1-(4-Methyl-benzyl)-piperidin-4-ylamine Hydrochloride (CAS 1158779-16-8)

  • Structural Difference: Substitutes quinoxaline with a 4-methylbenzyl group.
  • Impact : The electron-rich benzyl group may enhance π-π stacking interactions but reduce solubility in aqueous media. The methyl group adds steric hindrance, possibly limiting access to narrow enzymatic clefts .

1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine Hydrochloride

  • Structural Difference : Features a pyrimidine ring with ethoxy and methylsulfanyl groups; the amine is at position 3 of the piperidine.
  • Impact : The pyrimidine core and sulfur-containing substituent may confer distinct electronic properties, such as altered hydrogen-bonding capacity. The 3-ylamine position could lead to different spatial orientations in target binding compared to 4-ylamine derivatives .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Properties
1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine HCl Quinoxaline 3-Cl, piperidin-4-ylamine ~325.2 (calc.) High lipophilicity, potential CNS activity
1-(Quinoxalin-2-yl)piperidin-4-amine HCl Quinoxaline None, piperidin-4-ylamine ~290.7 (calc.) Moderate solubility, lower metabolic stability
1-[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-ylamine HCl Benzene 3-Cl, ethyl spacer, piperidin-4-ylamine 275.22 Flexible, aromatic, irritant handling
1-(4-Methyl-benzyl)-piperidin-4-ylamine HCl Benzene 4-CH3, benzyl, piperidin-4-ylamine ~280.8 (calc.) Steric hindrance, π-π stacking capability
1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine HCl Pyrimidine Ethoxy, SCH3, piperidin-3-ylamine ~318.8 (calc.) Sulfur-enhanced stability, varied conformation

Biological Activity

1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C13H16ClN4
  • Molecular Weight : 299.20 g/mol
  • CAS Number : Not specified in the sources but can be derived from its structural formula.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include:

  • Kinase Inhibition : Similar compounds have shown promise as kinase inhibitors, which play crucial roles in various signaling pathways associated with cancer and other diseases.
  • Antimicrobial Activity : The quinoxaline moiety is known for its antimicrobial properties, potentially inhibiting bacterial growth through interference with DNA replication or protein synthesis.

Anticancer Activity

Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.13 µM against human leukemia cells (CEM), suggesting that similar structural analogs may possess comparable efficacy .

Antimicrobial Properties

Quinoxaline derivatives have also been evaluated for their antimicrobial activity. In one study, synthesized analogues showed varying degrees of inhibition against several bacterial strains, with zone of inhibition values ranging from 10 to 29 mm against Gram-negative bacteria .

Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of quinoxaline derivatives found that compounds with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of structural modifications in improving biological activity and selectivity towards tumor cells.

Study 2: Antimicrobial Evaluation

Another research effort assessed the antimicrobial efficacy of quinoxaline-based compounds against a panel of pathogens. The results indicated that certain derivatives exhibited potent activity, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL, demonstrating their potential as novel antimicrobial agents .

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AnticancerHuman leukemia cells (CEM)0.13 µM
AntimicrobialE. coli6 µg/mL
AntimicrobialS. aureus12.5 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride?

  • Methodology : Synthesis typically involves coupling reactions between substituted quinoxaline and piperidine derivatives. For example:

  • Use a halogenated quinoxaline (e.g., 3-chloroquinoxaline) and a piperidine-4-amine precursor under basic conditions (e.g., NaH or K₂CO₃) to facilitate nucleophilic substitution .
  • Post-reaction acidification with HCl yields the hydrochloride salt.
    • Validation : Confirm product purity via HPLC and elemental analysis. Adjust reaction time and temperature to optimize yield (e.g., 60–80°C for 12–24 hours) .

Q. How can the structural identity and purity of this compound be confirmed?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., chloro-quinoxaline and piperidine integration) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion) .
  • X-ray Crystallography : For unambiguous structural determination if crystalline forms are obtainable .
    • Purity Assessment : Use HPLC with UV detection (e.g., ≥95% purity threshold) and monitor for byproducts like unreacted precursors .

Q. What are the critical physicochemical properties relevant to handling this compound?

  • Key Properties :

  • Solubility : Hydrochloride salts are typically water-soluble; test in buffers (pH 1–7) for stability .
  • Hygroscopicity : Store in desiccators to prevent moisture absorption, which may alter reactivity .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .

Q. What safety protocols are recommended for laboratory handling?

  • Precautions :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine powders .
    • Emergency Measures :
  • For skin contact: Rinse immediately with water for 15 minutes .
  • For inhalation: Move to fresh air and seek medical attention if respiratory irritation occurs .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions?

  • Approach :

  • Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states .
  • Screen solvents and bases in silico to predict optimal conditions (e.g., solvent polarity, pKa matching) .
    • Validation : Compare computational predictions with experimental yields (e.g., 10–20% improvement in efficiency) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Root Causes : Variability may arise from differences in assay conditions (e.g., cell lines, pH, salt concentrations).
  • Mitigation :

  • Standardize protocols (e.g., use common reference compounds like kinase inhibitors for comparative assays) .
  • Validate results via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Q. How can experimental design (DoE) improve synthesis scalability?

  • DoE Framework :

  • Define critical parameters (e.g., temperature, molar ratios, catalyst loading) and use factorial designs to identify interactions .
  • Apply response surface methodology (RSM) to maximize yield while minimizing impurities .
    • Case Study : A 2⁴ factorial design reduced optimization time by 40% in similar piperidine derivatives .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

  • Proposed Mechanism :

  • The chloro-quinoxaline moiety acts as an electron-deficient aromatic system, facilitating nucleophilic attack at the 2-position by the piperidine amine .
  • Steric effects from the piperidine ring may slow substitution kinetics, requiring elevated temperatures .
    • Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to derive rate constants .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride

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